Cas no 65840-41-7 (6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic Acid)
65840-41-7 structure
Product Name:6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic Acid
Numero CAS:65840-41-7
MF:C14H16O5
MW:264.273844718933
CID:1693738
PubChem ID:5865215
Update Time:2025-04-21
6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic Acid
- 6-(3,4-dihydroxy-benzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxy-phenyl)-1,3-dimethoxy-benzo[a]xanthen-9-one
- 6-[(3,4-dihydroxyphenyl)methyl]-2,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxy-9H-benzo[a]xanthen-9-one
- 6-(3,4-Dichlor-phenyl)-2,4,7-triamino-pteridin
- (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid
- 6-(3,4-Dihydroxy-benzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxy-phenyl)-1,3-dimethoxy-benzo[a]xanthen-9-on
- 6-(3,4-dimethoxylphenyl)-4-oxohex-5-enoic acid
- NSC240509
- AC1L7RK9
- 6-(3,4-dichloro-phenyl)-pteridine-2,4,7-triamine
- 6-(3,4-dihydroxy-benzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxy-phenyl)-1,3-dimethoxy-benzo[a]xanthen-9-one; 6-[(3,4-dihydroxyphenyl)methyl]-2,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxy-9H-benzo[a]xanthen-9-one; 6-(3,4-Dichlor-phenyl)-2,4,7-triamino-pteridin; (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid; 6-(3,4-Dihydroxy-benzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxy-phenyl)-1,3-dimethoxy-benzo[a]xanthen-9-on; 6-(3,4-di
- NSC-81139
- NSC81139
- 65840-41-7
-
- Inchi: 1S/C14H16O5/c1-18-12-7-4-10(9-13(12)19-2)3-5-11(15)6-8-14(16)17/h3-5,7,9H,6,8H2,1-2H3,(H,16,17)/b5-3+
- Chiave InChI: LWVLDMUWGLSASG-HWKANZROSA-N
- Sorrisi: O(C)C1=C(C=CC(/C=C/C(CCC(=O)O)=O)=C1)OC
Proprietà calcolate
- Massa esatta: 264.09978
- Massa monoisotopica: 264.09977361g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 7
- Complessità: 337
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 72.8Ų
Proprietà sperimentali
- PSA: 72.83
6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic Acid Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
65840-41-7 (6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic Acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti